
1-Bromo-4-ethynyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-ethynyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethynyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and ethynylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling: Reagents like palladium catalysts and copper iodide in the presence of a base.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-4-ethynyl-2-aminobenzene.
Coupling: Formation of complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-Bromo-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom and nitro group influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The ethynyl group can form bonds with other aromatic compounds, leading to the formation of complex structures.
Comparación Con Compuestos Similares
1-Bromo-4-ethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethynylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene: Lacks the ethynyl group, affecting its potential for coupling reactions.
1-Ethynyl-4-nitrobenzene: Lacks the bromine atom, influencing its substitution reactions.
Uniqueness: this compound is unique due to the presence of all three substituents (bromine, ethynyl, and nitro groups) on the benzene ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
1-bromo-4-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H |
Clave InChI |
QFEHJQYNFZNESL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


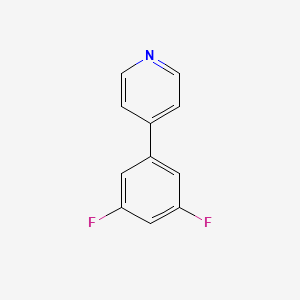


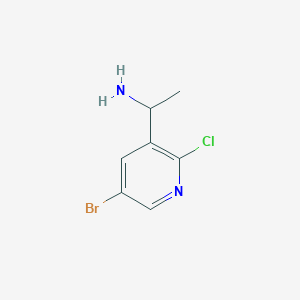

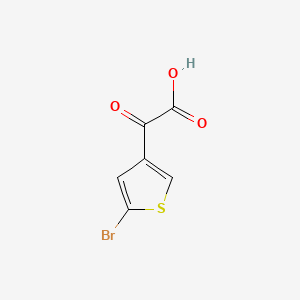
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
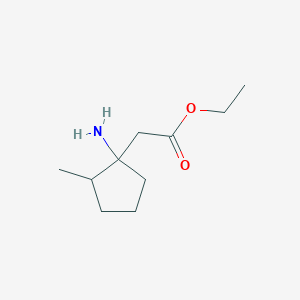
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
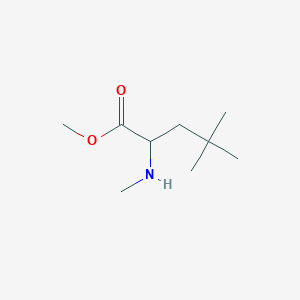
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
